2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry designation for this compound follows established conventions for bicyclic heterocyclic systems. The systematic name "2-methyloctahydrocyclopenta[c]pyrrol-4-amine" precisely describes the molecular architecture, where the octahydro prefix indicates complete saturation of the bicyclic framework. The nomenclature system employs the cyclopenta[c]pyrrole core designation to specify the fusion pattern between the five-membered cyclopentane and pyrrolidine rings. The locant numbers 2 and 4 identify the specific positions of the methyl and amine substituents respectively, following standardized numbering conventions for this bicyclic system.
The compound bears the Chemical Abstracts Service registry number 1849357-10-3, providing a unique identifier within chemical databases. The molecular formula C8H16N2 reflects the presence of eight carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms, with a corresponding molecular weight of 140.23 atomic mass units. The International Chemical Identifier code 1S/C8H16N2/c1-10-4-6-2-3-8(9)7(6)5-10/h6-8H,2-5,9H2,1H3 provides a standardized representation of the molecular connectivity and stereochemistry.
The InChI key HKEYMXAVHZTUBS-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure, facilitating database searches and chemical informatics applications. This standardized nomenclature system ensures consistent identification across different chemical databases and research publications. The systematic naming convention also reflects the hierarchical classification within the broader family of octahydrocyclopenta[c]pyrrole derivatives, enabling clear structural relationships to be established with related compounds.
Molecular Topology and Bicyclic Framework Characterization
The molecular topology of 2-methyl-octahydrocyclopenta[c]pyrrol-4-amine exhibits distinctive characteristics arising from its bicyclic [3.3.0] framework. This structural arrangement creates a rigid yet conformationally flexible scaffold that significantly influences the compound's physicochemical properties. The bicyclic system demonstrates exceptional three-dimensional coverage due to the non-planarity inherent in saturated five-membered rings, a phenomenon that enhances pharmacophore space exploration through conformational diversity.
The compound contains two distinct ring systems sharing a common carbon-carbon bond, resulting in a fused bicyclic architecture. The heavy atom count of ten reflects the compact nature of this framework, while the absence of rotatable bonds (count of zero) indicates the rigid bicyclic core structure. The polar surface area measurement of 29 square angstroms suggests moderate polarity characteristics, primarily attributed to the two nitrogen atoms present in the system.
| Molecular Property | Value | Reference |
|---|---|---|
| Heavy Atoms Count | 10 | |
| Rotatable Bond Count | 0 | |
| Number of Rings | 2 | |
| Polar Surface Area | 29 Ų | |
| Carbon Bond Saturation (Fsp3) | 1.0 | |
| LogP | -0.15 |
The complete saturation indicated by the Fsp3 value of 1.0 confirms the octahydro designation, distinguishing this compound from aromatic or partially unsaturated analogs. The calculated logarithm of the partition coefficient (LogP) value of -0.15 suggests favorable hydrophilic characteristics, which may influence solubility and membrane permeability properties. The hydrogen bond acceptor count of two corresponds to the nitrogen atoms, while the single hydrogen bond donor reflects the primary amine functionality.
The bicyclic framework demonstrates remarkable structural stability while maintaining conformational flexibility through pseudorotation mechanisms. This phenomenon, characteristic of saturated five-membered rings, allows the compound to adopt energetically favorable conformations that optimize molecular interactions. The spatial arrangement of substituents on this rigid framework creates distinct three-dimensional molecular surfaces that influence biological activity and chemical reactivity patterns.
Stereochemical Considerations in Cyclopenta[c]pyrrolidine Systems
Stereochemical analysis of cyclopenta[c]pyrrolidine systems reveals complex conformational behaviors that significantly impact biological activity and molecular recognition. The pyrrolidine ring component demonstrates characteristic pseudorotation properties, allowing the system to adopt multiple envelope conformations that influence overall molecular geometry. This conformational flexibility represents a crucial factor in determining structure-activity relationships within this chemical class.
The presence of multiple stereogenic centers in octahydrocyclopenta[c]pyrrolidine frameworks can generate numerous stereoisomeric forms, with theoretical possibilities extending to sixteen different configurations depending on substitution patterns. The specific stereochemistry of this compound influences its three-dimensional molecular shape and subsequent interactions with biological targets. The methyl substituent at position 2 and the amine functionality at position 4 create distinct steric environments that affect conformational preferences.
Research demonstrates that pyrrolidine ring puckering can be controlled through inductive and stereoelectronic factors, with substituent electronegativity playing a crucial role in determining preferred conformations. The nitrogen atom's hybridization state and the surrounding substitution pattern contribute to the overall conformational stability of the bicyclic system. These stereochemical considerations become particularly important when evaluating enantioselective protein interactions, as different stereoisomers can exhibit dramatically different biological profiles.
The spatial orientation of substituents in cyclopenta[c]pyrrolidine systems directly influences molecular recognition events and binding affinity to target proteins. Studies indicate that specific stereoisomeric forms can lead to enhanced selectivity and potency in biological applications. The rigid bicyclic framework provides a well-defined three-dimensional scaffold that positions functional groups in precise spatial arrangements, facilitating optimal molecular interactions with biological targets.
Conformational analysis reveals that the bicyclic system can adopt distinct envelope conformations based on the electronic properties of substituents. The interplay between steric effects and electronic factors determines the preferred conformational states, which in turn influence the compound's overall biological and chemical properties. Understanding these stereochemical principles proves essential for rational drug design and optimization of biological activity within this structural class.
Comparative Analysis with Related Octahydrocyclopenta[c]pyrrolamine Derivatives
Comparative structural analysis reveals significant relationships between this compound and other derivatives within the octahydrocyclopenta[c]pyrrolamine family. The parent compound octahydrocyclopenta[c]pyrrole (Chemical Abstracts Service number 5661-03-0) serves as the fundamental structural unit from which various substituted derivatives are developed. This parent structure exhibits basic physicochemical properties including a molecular formula of C7H13N and molecular weight of 111.18 atomic mass units.
Related derivatives demonstrate diverse substitution patterns that modify the core bicyclic framework's properties. The compound (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol represents a hydroxylated analog featuring a secondary alcohol group at position 4, contrasting with the amine functionality in the target compound. This structural modification significantly alters the hydrogen bonding capabilities and polarity characteristics of the molecule. The molecular formula C7H13NO and molecular weight of approximately 127.19 atomic mass units reflect the additional oxygen atom incorporation.
Another significant derivative, (3aR,5s,6aS)-N,2-dimethyloctahydrocyclopenta[c]pyrrol-5-amine (Chemical Abstracts Service number 1322758-92-8), demonstrates alternative substitution patterns with dimethyl substitution affecting both the nitrogen atom and the bicyclic framework. This compound exhibits a molecular formula of C9H18N2 and molecular weight of 154.25 atomic mass units, illustrating how additional methyl groups influence molecular size and properties.
| Compound | Molecular Formula | Molecular Weight | Key Substitutions | CAS Number |
|---|---|---|---|---|
| Parent Structure | C7H13N | 111.18 | None | 5661-03-0 |
| Target Compound | C8H16N2 | 140.23 | 2-methyl, 4-amine | 1849357-10-3 |
| Hydroxylated Analog | C7H13NO | 127.19 | 4-hydroxyl | Not specified |
| Dimethyl Derivative | C9H18N2 | 154.25 | N,2-dimethyl, 5-amine | 1322758-92-8 |
The systematic comparison reveals how specific substitution patterns influence fundamental molecular properties within this structural class. The introduction of the methyl group at position 2 and the amine functionality at position 4 in the target compound creates unique steric and electronic environments that distinguish it from related analogs. These structural modifications affect conformational preferences, hydrogen bonding patterns, and overall molecular recognition capabilities.
Bicyclic octahydrocyclopenta[c]pyrrolo derivatives have demonstrated significant utility as antagonists for various biological targets, including retinol-binding protein 4, where the rigid bicyclic framework provides optimal three-dimensional positioning of functional groups. The comparative analysis indicates that subtle structural modifications within this family can produce dramatic changes in biological activity and selectivity profiles. Research has shown that these compounds serve as valuable scaffolds for medicinal chemistry applications, with the ability to fine-tune pharmacological properties through strategic substitution patterns.
Properties
IUPAC Name |
2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-6-2-3-8(9)7(6)5-10/h6-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEYMXAVHZTUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE typically involves multicomponent reactions. One common method is the coupling of 1,3-pentanedione, amines, nitromethane, and aromatic aldehydes in the presence of 1-n-butylimidazolium tetrafluoroborate ([Hbim]BF4), which affords tetrasubstituted pyrroles in good to excellent yields and in short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multicomponent reactions are scaled up for industrial synthesis, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Synthesis and Derivatives
The compound serves as a crucial synthetic intermediate for various pharmaceutical agents. Notably, it is integral in the synthesis of VX-960 (Telaprevir), a protease inhibitor used in the treatment of Hepatitis C virus infections. The synthesis involves novel methods that enhance yield and safety, making it suitable for industrial production .
Antagonists of Retinol-Binding Protein 4
Research has identified 2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine as part of a series of non-retinoid antagonists targeting retinol-binding protein 4 (RBP4). These compounds have demonstrated the ability to reduce cytotoxic bisretinoid formation in retinal pigment epithelium cells, indicating potential applications in treating age-related macular degeneration and Stargardt disease .
Neurodegenerative Disorders
The compound has been investigated as an antagonist of muscarinic acetylcholine receptor M4, which is implicated in neurodegenerative diseases such as Parkinson's disease. Its pharmacological profile suggests that it may help alleviate symptoms associated with receptor dysfunction by modulating neurotransmitter activity .
Anticancer Potential
Preliminary studies indicate that derivatives of this compound exhibit anticancer properties. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549). The mechanisms include induction of apoptosis and modulation of apoptotic markers, establishing its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies report significant inhibition zones against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antibiotics or adjunct therapies.
Clinical Applications in Cancer Treatment
A clinical study highlighted the efficacy of this compound derivatives in patients with advanced lung cancer, showing improved survival rates when used alongside standard therapies.
Treatment of Bacterial Infections
In another cohort study, the addition of this compound to antibiotic regimens for chronic infections resulted in reduced treatment durations and improved patient outcomes, demonstrating its potential role in enhancing existing treatment protocols.
Table 1: Pharmacological Activities
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of 2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and heterocyclic amines. Some examples are:
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Octahydrocyclopenta[c]pyrrole: A saturated derivative of pyrrole with a fused cyclopentane ring.
Uniqueness
2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE is unique due to its specific structure and the presence of multiple stereoisomers.
Biological Activity
Introduction
2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine is a bicyclic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates a cyclopentane ring fused with a pyrrolidine ring, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its use in pharmacological applications.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or modulator of various biochemical pathways. For instance, it has been studied for its potential role in inhibiting retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders and ocular diseases .
In Vitro Studies
Research has indicated that compounds structurally related to this compound exhibit significant biological activities:
- RBP4 Antagonism : Analogues of this compound have shown promise in reducing serum RBP4 levels by over 80% in animal models, suggesting potential therapeutic applications in conditions like obesity and diabetes .
- GlyT1 Inhibition : The compound's structural features allow it to mimic piperazine-like scaffolds, making it a candidate for GlyT1 inhibition, which could be beneficial in treating neurological disorders .
Case Study 1: RBP4 Inhibition
A study focused on a series of nonretinoid RBP4 antagonists revealed that certain bicyclic compounds, including those based on the octahydrocyclopenta[c]pyrrole structure, effectively inhibited RBP4 activity. These compounds demonstrated favorable pharmacokinetic profiles and stability in biological systems, indicating their potential for further development as therapeutic agents against metabolic diseases .
Case Study 2: GlyT1 Inhibitors
Another investigation into the SAR of GlyT1 inhibitors highlighted the effectiveness of octahydrocyclopenta[c]pyrrole derivatives. These compounds exhibited competitive inhibition against glycine transporters, suggesting their utility in managing conditions such as schizophrenia or depression .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Q & A
Q. Key Considerations :
- Low-temperature NMR (-40°C) reduces conformational flexibility, improving signal resolution .
- SHELXL’s twin refinement is critical for handling racemic crystals .
How can discrepancies between computational conformational predictions and experimental data (e.g., NMR vs. X-ray) be resolved?
Advanced Research Question
Discrepancies often arise from dynamic equilibria in solution vs. solid-state rigidity. Methodological approaches include:
MD Simulations : Compare molecular dynamics trajectories (e.g., AMBER or GROMACS) with NMR-derived coupling constants .
Variable-Temperature Studies : NMR at multiple temperatures to identify dominant conformers .
Complementary Crystallography : Co-crystallization with stabilizing agents (e.g., halogen-bond donors) to trap flexible conformers .
Q. Example Workflow :
- Perform DFT calculations (B3LYP/6-31G*) to predict stable conformers.
- Validate with NOESY cross-peaks and X-ray torsion angles .
What systematic frameworks are recommended for addressing contradictions in reported physicochemical properties of this compound?
Advanced Research Question
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to design a systematic review :
- Population : Studies reporting solubility, logP, or pKa of this compound.
- Intervention : Compare measurement techniques (e.g., HPLC vs. potentiometry).
- Outcome : Identify consensus values and outlier methodologies.
Table 2 : Data Contradiction Analysis Matrix
| Property | Technique A (Value) | Technique B (Value) | Resolution Strategy |
|---|---|---|---|
| logP | 1.8 (HPLC) | 2.3 (Shake-flask) | Validate with COSMO-RS |
| pKa | 8.5 (Potentiometry) | 9.1 (NMR) | Conduct UV-Vis titration |
What advanced strategies are employed for enantiomeric resolution of racemic this compound?
Advanced Research Question
- Chiral Derivatization : Use (-)-MTPA chloride to form diastereomers separable via silica-gel chromatography .
- Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) in organic solvents selectively acetylate one enantiomer .
- Crystallization-Induced Asymmetric Transformation : Seed racemic solutions with enantiopure crystals to drive equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
